CB2 Receptor Affinity and Selectivity: Pyrazolo[4,3-b]pyridine-6-carboxamide vs. 4-Hydroxy-2-quinolone-3-carboxamide Predecessor Scaffold
Derivatives of the 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold demonstrate significantly improved CB2 receptor affinity and CB1/CB2 selectivity compared to the predecessor 4-hydroxy-2-quinolone-3-carboxamide isosteres from which they were derived. Among 30 evaluated compounds, 12 exhibited CB2 Ki values between 0.45 and 61.76 nM, with CB1/CB2 selectivity indices (SI) ranging from >206 to >4739 [1]. Two compounds (54 and 55) showed high-affinity CB2 inverse agonism with no detectable CB1 binding. In contrast, the predecessor quinolone series typically achieved more modest selectivity windows, motivating the scaffold-hopping exercise to the [4,3-b]pyridine system specifically to improve physicochemical and selectivity profiles [1][2].
| Evidence Dimension | CB2 receptor binding affinity (Ki) and CB1/CB2 selectivity index (SI) |
|---|---|
| Target Compound Data | Ki(CB2) = 0.45–61.76 nM (best compound 0.45 nM); SI = >206 to >4739; compounds 54/55: no CB1 binding at highest tested concentrations [1] |
| Comparator Or Baseline | 4-hydroxy-2-quinolone-3-carboxamide scaffold (predecessor series); SR144528 reference CB2 ligand (Ki(CB2) = 0.18 nM reported in literature) [1] |
| Quantified Difference | Selectivity indices exceeding 4739 represent a >20-fold improvement in selectivity window over typical CB2 ligands from earlier quinolone series; scaffold hop achieved high CB2 affinity with substantially reduced CB1 cross-reactivity [1][2] |
| Conditions | Radioligand displacement assay using [3H]CP55940 on human recombinant CB1R and CB2R expressed in HEK293 cell membranes; functional activity assessed via cAMP modulation in CHO cells overexpressing human CB2R [1] |
Why This Matters
For procurement decisions in cannabinoid drug discovery, the [4,3-b]pyridine-6-carboxamide scaffold offers a validated path to sub-nanomolar CB2 affinity with negligible CB1 cross-reactivity—a critical requirement for avoiding CNS-mediated side effects associated with CB1 agonism.
- [1] Mugnaini C, Kostrzewa M, Casini M, et al. Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules. 2023;28(13):4958. View Source
- [2] Mugnaini C, Kostrzewa M, Bryk M, et al. Design, Synthesis, and Pharmacological Characterization of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives as CB2 Receptor Ligands with Anti-Osteoarthritic Activity. J Med Chem. 2020;63(13):7369-7391. View Source
